molecular formula C19H19NO5S B12159222 methyl 4-[(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)methyl]-2-thiophenecarboxylate

methyl 4-[(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)methyl]-2-thiophenecarboxylate

Cat. No.: B12159222
M. Wt: 373.4 g/mol
InChI Key: RTSBIYDTKJGLBP-UHFFFAOYSA-N
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Description

Methyl 4-[(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)methyl]-2-thiophenecarboxylate is a heterocyclic compound featuring a benzazepine core fused with a thiophene ring. The benzazepine moiety is substituted with two methoxy groups at positions 7 and 8 and a ketone group at position 2. The thiophene ring is functionalized with a methyl ester at position 2 and a benzazepine-linked methyl group at position 3.

Properties

Molecular Formula

C19H19NO5S

Molecular Weight

373.4 g/mol

IUPAC Name

methyl 4-[(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)methyl]thiophene-2-carboxylate

InChI

InChI=1S/C19H19NO5S/c1-23-15-7-13-4-5-20(18(21)9-14(13)8-16(15)24-2)10-12-6-17(26-11-12)19(22)25-3/h4-8,11H,9-10H2,1-3H3

InChI Key

RTSBIYDTKJGLBP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C=CN(C(=O)CC2=C1)CC3=CSC(=C3)C(=O)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)methyl]-2-thiophenecarboxylate typically involves multiple steps. One common approach is the condensation of 7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepine with a thiophene derivative under specific reaction conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)methyl]-2-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The methoxy groups and other substituents can be replaced with different functional groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce derivatives with different substituents.

Scientific Research Applications

Methyl 4-[(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)methyl]-2-thiophenecarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activities make it a subject of study in biochemical and pharmacological research.

    Medicine: Researchers are investigating its potential therapeutic effects, including its use as an analgesic or anti-inflammatory agent.

    Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 4-[(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)methyl]-2-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Benzazepine and Benzoxazepin Derivatives

Compound 12 () :

  • Core Structure : Benzoxazepin (oxazepin fused with benzene) vs. benzazepin in the target compound.
  • Substituents : Features a benzyl group, acetamide, and pyridyl ethyl side chain, contrasting with the target's methoxy and thiophene-ester groups.
  • Synthesis : Hydrolysis using lithium hydroxide in THF–MeOH–H₂O highlights a common strategy for ester/amide interconversion .
  • Implications : The acetamide and pyridyl groups may enhance solubility or receptor affinity compared to the target’s methoxy substituents.

Benzo[b]thiophene Carboxylates

Ethyl 5-Hydroxy-3-methyl-4,7-dioxo-4,7-dihydrobenzo[b]thiophene-2-carboxylate () :

  • Core Structure : Benzo[b]thiophene with fused oxo groups vs. the target’s benzazepine-thiophene hybrid.
  • Substituents : Di-oxo and hydroxy groups increase polarity, while the ethyl ester may alter metabolic stability compared to the target’s methyl ester.
  • Synthesis : Acetylation with boron trifluoride demonstrates reactivity of oxo-thiophene systems, relevant for functionalizing the target compound .
  • Physical Properties : Melting point (153–156°C) and IR peaks (1777, 1715 cm⁻¹) provide benchmarks for characterizing similar esters .

Imidazopyridine Derivatives

Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethylimidazopyridine-5,6-dicarboxylate ():

  • Core Structure : Imidazopyridine vs. benzazepine, indicating divergent pharmacological targets.
  • Substituents: Nitrophenyl and cyano groups enhance electron-withdrawing effects, while diethyl esters may influence lipophilicity.
  • Analytical Data : Detailed ¹H/¹³C NMR and HRMS methodologies are applicable for verifying the target compound’s structure.

Sulfonylurea Methyl Esters ()

Metsulfuron Methyl Ester :

  • Core Structure : Triazine-benzoate vs. benzazepine-thiophene.
  • Substituents : Sulfonylurea and triazine groups confer herbicide activity, contrasting with the target’s likely CNS focus.
  • Functional Comparison : Shared methyl ester groups highlight stability considerations; sulfonylureas’ agricultural use underscores substituent-driven application diversity .

Data Tables

Table 1: Structural Comparison of Heterocyclic Compounds

Compound (Source) Core Structure Key Substituents Functional Groups
Target Compound Benzazepine-Thiophene 7,8-Dimethoxy, 2-oxo, methyl ester Ester, Methoxy, Oxo
Compound 12 Benzoxazepin Benzyl, Acetamide, Pyridyl ethyl Amide, Ether
Compound 1a Benzo[b]thiophene 5-Hydroxy, 3-Methyl, Di-oxo, Ethyl ester Ester, Hydroxy, Oxo
Compound 1l Imidazopyridine Cyano, Nitrophenyl, Diethyl ester Ester, Cyano, Nitro
Metsulfuron methyl ester Triazin-benzoate Methoxy, Methyl, Sulfonylurea Ester, Sulfonylurea, Triazine

Table 2: Physical and Spectral Properties

Compound (Source) Melting Point (°C) IR Peaks (cm⁻¹) NMR Data Highlights
Compound 1a 153–156 1777, 1715 δH 1.40 (t, J = 7.3), 2.30 (s)
Compound 1l 243–245 Not specified ¹H NMR: Detailed aromatic shifts

Research Findings and Implications

  • Synthetic Strategies : Hydrolysis () and acetylation () are transferable to modifying the target compound’s ester or oxo groups.
  • Stability and Reactivity : The methyl ester in the target compound may exhibit metabolic resistance akin to sulfonylurea herbicides (), while methoxy groups could enhance CNS penetration.
  • Analytical Techniques : NMR and HRMS methodologies () are critical for confirming the target’s regiochemistry and purity.

Biological Activity

Methyl 4-[(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)methyl]-2-thiophenecarboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and implications for future research.

Chemical Structure and Properties

The compound features a benzazepine core known for diverse biological activities and a thiophene carboxylate moiety that may enhance its pharmacological properties. The molecular formula is C18H20N4O4C_{18}H_{20}N_{4}O_{4}, with a molecular weight of 356.4 g/mol.

PropertyValue
Molecular FormulaC18H20N4O4
Molecular Weight356.4 g/mol
IUPAC NameThis compound

Antiviral Properties

Recent studies have indicated that compounds with similar structures exhibit significant antiviral activity. For instance, derivatives based on the benzazepine core have shown promising results against HIV by inhibiting the HIV integrase enzyme, which is crucial for viral replication . this compound's structural components suggest it may also possess similar antiviral properties.

Antimicrobial Effects

The thiophene moiety in the compound is associated with antimicrobial activity. Thiadiazole derivatives have been reported to disrupt microbial cell membranes, leading to cell death. This suggests that this compound could exhibit antimicrobial effects as well.

The proposed mechanism of action involves interaction with specific molecular targets such as neurotransmitter receptors and microbial cell membranes. The benzazepine core may modulate neurotransmitter activity, potentially affecting mood and cognition, while the thiophene component could enhance membrane permeability leading to cytotoxic effects on pathogens.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

  • Anti-HIV Activity : A series of benzazepine derivatives were synthesized and evaluated for their ability to inhibit HIV replication. Compounds demonstrated effective inhibition at low micromolar concentrations without significant cytotoxicity .
  • Antimicrobial Studies : Thiadiazole derivatives showed broad-spectrum antimicrobial activity against various bacterial strains. The presence of both benzazepine and thiophene moieties in these compounds was crucial for their effectiveness.

Future Directions

Given the promising biological activities associated with this compound, further research is warranted. Future studies should focus on:

  • In Vivo Studies : Assessing the pharmacokinetics and therapeutic efficacy in animal models.
  • Mechanistic Studies : Elucidating the precise molecular interactions and pathways involved in its biological effects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for methyl 4-[(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)methyl]-2-thiophenecarboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step protocols, including condensation of benzazepinone precursors with thiophene carboxylate derivatives. Key steps include:

  • Nucleophilic substitution to introduce the methyl group at the benzazepinone core.
  • Esterification under acidic or basic conditions to form the thiophene carboxylate moiety.
  • Optimization : Solvent polarity (e.g., THF or DMF) and temperature (60–80°C) significantly affect reaction rates and yields. For example, HFIP (hexafluoroisopropanol) has been used to enhance selectivity in analogous thiophene carboxylate syntheses .
    • Data Table :
StepReagents/ConditionsYield RangeKey Reference
Benzazepinone activationDCC/DMAP, CH₂Cl₂, 25°C45–60%Adapted from
Thiophene couplingK₂CO₃, DMF, 80°C50–70%Adapted from

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and stereochemistry, particularly for the benzazepinone-thiophene linkage. Deuterated solvents (CDCl₃ or DMSO-d₆) are standard .
  • Mass Spectrometry (HRMS-ESI) : Validates molecular weight and fragmentation patterns. For example, HRMS-ESI with <2 ppm error ensures structural fidelity .
  • X-ray Crystallography : Resolves crystal packing and absolute configuration but requires high-purity crystals.

Advanced Research Questions

Q. How can researchers optimize reaction pathways to address low yields in the final coupling step?

  • Methodological Answer :

  • Solvent Screening : Polar aprotic solvents (e.g., DMF, NMP) improve solubility of intermediates. HFIP enhances electrophilicity in analogous systems .
  • Catalysis : Transition-metal catalysts (e.g., Pd(PPh₃)₄) may facilitate C–C bond formation.
  • In Situ Monitoring : Use TLC or LC-MS to track reaction progress and identify side products.
    • Data Contradiction Analysis : Conflicting yield reports (e.g., 50% vs. 70%) may arise from trace moisture or oxygen sensitivity. Strict inert conditions (Ar/N₂ atmosphere) are recommended .

Q. What strategies resolve discrepancies in biological activity data across studies?

  • Methodological Answer :

  • Standardized Assays : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay protocols (IC₅₀ vs. EC₅₀).
  • Metabolic Stability Testing : Address variations due to esterase-mediated hydrolysis of the methyl carboxylate group .
  • Structural Analog Comparison : Compare with ethyl or tert-butyl esters to isolate pharmacokinetic effects .

Q. How can computational modeling guide the design of derivatives with improved binding affinity?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to predict interactions with target receptors (e.g., dopamine D₂-like receptors).
  • QSAR Modeling : Correlate substituent effects (e.g., methoxy vs. ethoxy groups) with activity data .
  • MD Simulations : Assess conformational stability of the benzazepinone-thiophene scaffold in aqueous vs. lipid environments .

Data Interpretation and Validation

Q. How should researchers validate the purity of intermediates when scaling up synthesis?

  • Methodological Answer :

  • HPLC-PDA : Monitor purity (>98%) with reverse-phase C18 columns and UV detection at 254 nm.
  • Elemental Analysis : Confirm C, H, N, S content within ±0.4% of theoretical values.
  • Recrystallization : Use ethanol/water mixtures for final purification to remove residual solvents .

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